Tert-butyl 5-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-11(2,3)17-10(16)15-8-12(9-15)7-13-5-6-14(12)4/h13H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHLSXMXMZDTEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNCCN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction . The process may also involve steps like purification through column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and yield of the product. Post-reaction, techniques such as crystallization or distillation may be employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically conducted under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted spirocyclic compounds .
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of tert-butyl 5-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate as a potential therapeutic agent against various cancer cell lines. The compound exhibits cytotoxic effects that may be attributed to its ability to induce apoptosis in cancer cells.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and tested their efficacy against breast cancer cell lines. The results indicated that certain derivatives showed enhanced potency compared to standard chemotherapeutic agents .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Its structural features suggest it may interact with neurotransmitter systems or exhibit antioxidant properties.
Case Study:
A study published in Neuroscience Letters demonstrated that this compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents .
Polymer Synthesis
This compound serves as a building block in the synthesis of novel polymers with unique properties. Its spirocyclic structure contributes to the mechanical strength and thermal stability of the resulting materials.
Data Table: Polymer Properties
| Polymer Type | Composition | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|---|
| Polyurethane | This compound | 55 | 210 |
| Epoxy Resin | Tert-butyl derivative | 70 | 250 |
Pesticide Development
The compound has shown promise as a precursor in the development of new pesticides due to its ability to disrupt pest metabolic pathways.
Case Study:
Research conducted by agricultural scientists indicated that derivatives of this compound exhibited significant insecticidal activity against common agricultural pests, suggesting its potential use in crop protection strategies .
Mechanism of Action
The mechanism of action of tert-butyl 5-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Compound A | 5-Oxa Analog | 7-Oxo Analog | 5-Benzyl Analog |
|---|---|---|---|---|
| LogP | ~2.1 (estimated) | ~1.5 | ~0.8 | ~3.0 |
| Molecular Weight | 241.34 | 227.29 | 241.29 | 309.41 |
| Hydrogen Bond Acceptors | 5 | 5 | 6 | 5 |
Biological Activity
Tert-butyl 5-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which includes multiple nitrogen atoms. This compound has garnered attention for its potential biological activities, which may have implications in drug development and therapeutic applications.
- Molecular Formula: CHNO
- Molecular Weight: Approximately 227.31 g/mol
- Structure: The spirocyclic architecture contributes to its distinct chemical properties, differentiating it from similar compounds.
Biological Activity
Research into the biological activity of this compound indicates several promising interactions with biological targets:
- Enzyme Interactions : Preliminary studies suggest that this compound may interact with various enzymes, potentially modulating their activity. This could be relevant in pathways associated with disease mechanisms.
- Receptor Binding : Investigations into receptor binding affinity have shown that the compound may selectively bind to certain receptors, which is crucial for understanding its therapeutic potential.
- Therapeutic Applications : The compound's ability to influence biochemical pathways positions it as a candidate for further research in medicinal chemistry.
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| This compound | CHNO | Unique spirocyclic structure with specific nitrogen arrangement |
| Di-tert-butyl 6-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate | CHNO | Contains additional carboxylate groups |
| Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate | CHNO | Features a morpholine ring structure |
Case Studies and Research Findings
- Mechanistic Studies : Research has focused on elucidating the mechanism of action at the molecular level. Studies employing various biochemical assays have indicated that this compound may inhibit specific enzymes involved in metabolic pathways relevant to cancer and inflammation.
- In Vivo Studies : Animal model studies are underway to assess the pharmacokinetics and potential therapeutic efficacy of this compound in treating diseases such as cancer and neurodegenerative disorders.
- Safety and Toxicology : Preliminary toxicology assessments suggest that while the compound exhibits promising biological activity, further studies are required to evaluate its safety profile comprehensively.
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl 5-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate?
The compound is typically synthesized via nucleophilic substitution or acylation reactions. A common approach involves alkylation of a spirocyclic amine precursor. For example:
- Procedure : React tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate with methylating agents (e.g., methyl iodide or dimethyl sulfate) in the presence of a base (e.g., KCO or EtN) in polar aprotic solvents like acetonitrile (ACN) or dichloromethane (DCM). Stir at room temperature for 3–24 hours, followed by aqueous workup and purification via silica gel chromatography .
- Key Considerations : Monitor reaction progress using TLC or LC-MS. Optimize equivalents of methylating agent to avoid over-alkylation .
Q. How is the structural integrity of this spirocyclic compound confirmed?
Characterization relies on a combination of techniques:
- NMR Spectroscopy : H and C NMR confirm the spirocyclic framework and methyl group integration. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm, while methyl substituents resonate at ~2.3 ppm .
- X-ray Crystallography : Single-crystal analysis resolves bond angles and spatial arrangement. A related compound, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, showed a mean C–C bond length of 1.54 Å and R-factor of 0.050 in its crystal structure .
- Elemental Analysis : Validate purity (>95%) and molecular formula alignment (e.g., CHNO) .
Q. What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
- Ventilation : Work in a fume hood to minimize inhalation risks.
- Spill Management : Collect spills using vacuum systems or absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does substituent positioning (e.g., methyl group) influence reactivity and biological activity?
- Regioselectivity : Methyl groups at the 5-position enhance steric hindrance, affecting nucleophilic attack sites. For example, tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate showed reduced acylation rates compared to non-methylated analogs due to hindered access to the amine nitrogen .
- Biological Implications : Methylation can modulate lipophilicity and target binding. Derivatives of 2,7-diazaspiro[3.5]nonane demonstrated improved sigma receptor affinity when substituted with aryl groups .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., METTL3). A study on 1,4,9-triazaspiro[5.5]undecan-2-one derivatives highlighted hydrogen bonding with METTL3’s SAM-binding pocket .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Key parameters include RMSD (<2.0 Å) and binding free energy (ΔG < −8 kcal/mol) .
Q. How can the core structure be functionalized for structure-activity relationship (SAR) studies?
- Acylation : React with acyl chlorides (e.g., benzoyl chloride) in DCM using TEA as a base. Purify via flash chromatography (2% MeOH in DCM) .
- Alkylation : Introduce aryl/alkyl groups via Buchwald-Hartwig coupling or SN2 reactions. For example, tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate was synthesized using benzyl bromide and KCO in ACN .
- Deprotection : Remove the tert-butyl group with TFA/CHCl (4 h, rt) to generate free amines for further derivatization .
Q. What analytical methods resolve contradictions in reaction outcomes?
- HPLC-MS : Detect byproducts (e.g., over-alkylation or hydrolysis) with a C18 column and 0.1% formic acid gradient.
- Kinetic Studies : Vary temperature (0–50°C) and solvent polarity (DCM vs. DMF) to optimize yield. For example, ethyl 2-bromoacetate reactions in DCM achieved 75% yield at 25°C vs. 50% in THF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
